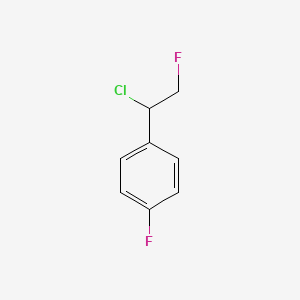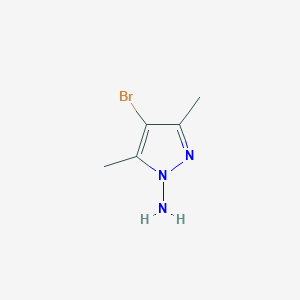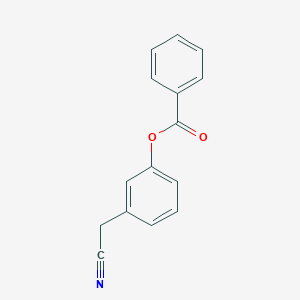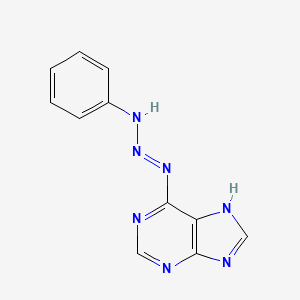
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-2-fluoroethyl group and an additional fluorine atom at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-chloro-2-fluoroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1-chloro-2-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(2-fluoroethyl)-4-fluorobenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 1-(2-fluoroethyl)-4-fluorophenol, while oxidation with potassium permanganate produces 1-(2-fluoroethyl)-4-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-chloro-2-fluoroethyl)-4-fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-fluoroethylbenzene: Lacks the additional fluorine atom at the para position.
1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene: The fluorine atom is at the meta position instead of the para position.
1-(2-Fluoroethyl)-4-fluorobenzene: Lacks the chlorine atom.
Uniqueness
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene is unique due to the specific arrangement of the chloro and fluoro groups, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing groups can affect the compound’s stability and interactions with other molecules.
Eigenschaften
CAS-Nummer |
113399-22-7 |
|---|---|
Molekularformel |
C8H7ClF2 |
Molekulargewicht |
176.59 g/mol |
IUPAC-Name |
1-(1-chloro-2-fluoroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 |
InChI-Schlüssel |
NHYBHNGWKMWZOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CF)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
